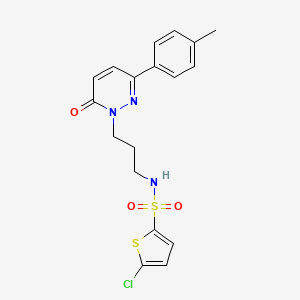
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile, also known as CFTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFTC belongs to the class of thiomorpholine-containing compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the inhibition of the proteasome, a cellular complex responsible for the degradation of damaged or unwanted proteins. By inhibiting the proteasome, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile induces the accumulation of misfolded and damaged proteins, leading to the activation of the unfolded protein response (UPR) and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to induce the accumulation of polyubiquitinated proteins and the upregulation of UPR markers, indicating that it induces endoplasmic reticulum stress. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the activity of the NF-κB pathway, a key regulator of inflammation and immune response. These biochemical effects suggest that 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its potent anticancer activity, which has been demonstrated in a variety of cancer cell lines. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to have a favorable toxicity profile, with low toxicity observed in healthy cells. However, one limitation of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
Future research on 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could focus on its potential as an anti-inflammatory agent, given its inhibition of the NF-κB pathway. In addition, further studies could investigate the potential of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile as a combination therapy with other anticancer agents, as well as its potential as a therapeutic agent for other diseases characterized by endoplasmic reticulum stress. Finally, the development of more soluble analogs of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could expand its potential for use in experimental settings.
Synthesis Methods
The synthesis of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the reaction of 4-chloro-2-fluorobenzoic acid with thiomorpholine-3-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the thiomorpholine ring.
Scientific Research Applications
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
properties
IUPAC Name |
4-(4-chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-8-1-2-10(11(14)5-8)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVAADIBJGYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=C(C=C(C=C2)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)
![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B3004863.png)


![2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B3004867.png)
![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)
![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)